2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
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Overview
Description
2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 3-methyl-5-bromo-2-pyridinecarboxylic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted boronic esters. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in therapeutic effects such as the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific combination of a boronic ester group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H22BN3O3 |
---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
2-[[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C14H22BN3O3/c1-9-6-10(7-17-12(9)18-8-11(16)19)15-20-13(2,3)14(4,5)21-15/h6-7H,8H2,1-5H3,(H2,16,19)(H,17,18) |
InChI Key |
ROQLKCQJMKODSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC(=O)N)C |
Origin of Product |
United States |
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